molecular formula C15H13N5O2 B5864797 N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5864797
M. Wt: 295.30 g/mol
InChI Key: UWNGXCIMBBIMMT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide core linked to a 3-methoxyphenyl group and a 1H-tetrazole ring. The 1H-tetrazole moiety is a well-characterized bioisostere of a carboxylic acid, often used in rational drug design to improve metabolic stability, alter polarity, and retain hydrogen-bonding capabilities of lead compounds . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Preliminary research on structurally analogous compounds suggests potential avenues for investigation. Notably, a closely related benzamide derivative featuring a tetrazole ring demonstrated remarkable in vitro cytotoxic activity against a panel of 28 cancer cell lines, with specific potency against chronic myeloid leukemia (K-562) and melanoma (UACC-62) cells, exhibiting IC50 values in the nanomolar range . The compound's mechanism of action in these models is associated with the induction of DNA damage, specifically single-strand breaks, and the triggering of apoptotic cell death . Furthermore, various tetrazole derivatives have been reported to possess a wide spectrum of biological activities in scientific literature, including antibacterial and antifungal properties, making them valuable templates for developing new anti-infective agents . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in biological screening assays to explore new oncological and infectious disease therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-14-7-3-5-12(9-14)17-15(21)11-4-2-6-13(8-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNGXCIMBBIMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to the Core Benzamide (B126) Structure

The formation of the benzamide linkage between 3-methoxyaniline and 3-(1H-tetrazol-1-yl)benzoic acid is a pivotal step in the synthesis. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

The creation of the amide bond is a well-established transformation in organic chemistry, with a variety of reagents and methods available. uniurb.it The choice of method often depends on the specific substrates, desired yield, and the need to minimize side reactions like racemization, although the latter is not a concern for this particular achiral molecule. nih.gov

A common and effective strategy involves the use of coupling reagents that activate the carboxylic acid. These reagents react with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by the amine. Some of the most widely used coupling reagents in modern organic synthesis are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and suppress side reactions. peptide.comluxembourg-bio.com Other classes of coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comuni-kiel.de

Another robust method for amide bond formation is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with the amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net

A less common but green alternative involves the use of methoxysilanes as coupling agents in a solvent-free environment, which can provide good to excellent yields of the desired amide. rsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Acronym Additive (if common) Key Advantages
N,N'-Dicyclohexylcarbodiimide DCC HOBt Cost-effective, efficient.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC HOBt, HOAt Water-soluble byproducts, easy workup.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP - High reactivity, suitable for hindered substrates.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU - Fast reaction rates, low racemization. peptide.com

The primary precursors for the formation of the benzamide core are 3-methoxyaniline and 3-(1H-tetrazol-1-yl)benzoic acid. While 3-methoxyaniline is a commercially available starting material, the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid requires a dedicated synthetic route.

The synthesis of 3-(1H-tetrazol-1-yl)benzoic acid is not as straightforward as its 5-substituted isomer. The 5-substituted isomer, 3-(1H-tetrazol-5-yl)benzoic acid, can be readily prepared from 3-cyanobenzoic acid via a [3+2] cycloaddition with an azide (B81097) source. nih.gov However, achieving the 1-substituted isomer necessitates a different strategy to ensure the correct regiochemistry.

A plausible route to 3-(1H-tetrazol-1-yl)benzoic acid begins with a suitable 3-substituted benzene (B151609) derivative that can be converted to the desired product. One potential pathway involves the use of 3-aminobenzoic acid. The amino group can be converted to an azide, which can then participate in reactions to form the tetrazole ring. Alternatively, a more modern approach might involve a direct C-N coupling reaction between 3-halobenzoic acid and 1H-tetrazole, although this can be challenging. A more reliable method often involves building the tetrazole ring onto a precursor that already contains the benzoic acid moiety or a group that can be readily converted to a carboxylic acid.

Strategies for 1H-Tetrazol-1-yl Moiety Incorporation

The formation of the tetrazole ring is a key transformation, and achieving the desired 1-substituted isomer requires careful consideration of the reaction mechanism and conditions.

The most common and versatile method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction. researchgate.netnih.gov This reaction typically involves the addition of an azide to a nitrile. nih.govresearchgate.net The mechanism of this reaction has been a subject of study, with evidence pointing towards a stepwise process involving a nitrile activation step leading to an imidoyl azide, which then cyclizes. nih.govresearchgate.net

For the synthesis of 5-substituted-1H-tetrazoles, the reaction is straightforward, involving an organic nitrile and an inorganic azide like sodium azide (NaN₃), often in the presence of a Lewis or Brønsted acid catalyst. youtube.com However, to obtain a 1-substituted tetrazole, the strategy must be modified. One approach is to react an organic azide with a source of cyanide, though this is less common. A more prevalent method involves the reaction of an isocyanide with hydrazoic acid or a surrogate like trimethylsilyl (B98337) azide (TMSN₃). nih.gov

Achieving regioselective synthesis of the 1-substituted tetrazole is crucial. Direct cycloaddition of an azide to a nitrile typically yields the 5-substituted tetrazole. Therefore, alternative methods are employed to control the regiochemistry.

One effective method for the synthesis of 1-substituted tetrazoles involves the reaction of primary amines, triethyl orthoformate, and sodium azide, often catalyzed by a Lewis acid such as Yb(OTf)₃. organic-chemistry.org In the context of synthesizing 3-(1H-tetrazol-1-yl)benzoic acid, this would involve starting with 3-aminobenzoic acid. The amine reacts with triethyl orthoformate to form an intermediate that then reacts with the azide to form the 1-substituted tetrazole ring.

Another strategy involves the alkylation or arylation of the pre-formed 1H-tetrazole ring. However, this approach can lead to a mixture of 1- and 2-substituted isomers, necessitating careful control of reaction conditions and potentially requiring chromatographic separation of the products.

A more direct, one-pot, three-component reaction has been developed for the synthesis of 1,5-disubstituted tetrazoles from a carbonyl compound, an amine, and an azide source with a chlorinating agent, proceeding through an in-situ generated amide. rug.nl This highlights the possibility of convergent synthetic strategies.

The conditions for tetrazole synthesis via cycloaddition are critical for achieving good yields and, in some cases, controlling regioselectivity. The reaction of nitriles with sodium azide often requires elevated temperatures, typically in the range of 100-140°C. rsc.orgacs.orgajgreenchem.com

The choice of solvent plays a significant role. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can dissolve the inorganic azide and facilitate the reaction at the required high temperatures. acs.orgajgreenchem.com In some cases, aqueous solvent systems or greener alternatives like polyethylene (B3416737) glycol (PEG) have been employed. rsc.org

A wide variety of catalysts have been developed to promote the cycloaddition reaction under milder conditions and to improve yields. These include both Lewis acids and heterogeneous catalysts. Zinc salts, such as ZnBr₂, have been shown to be effective catalysts. thieme-connect.com Various metal complexes, including those of cobalt, copper, and iron, have also been utilized. rsc.orgacs.org The use of solid-supported acid catalysts, such as SO₃H-carbon, offers the advantage of easy separation and reusability. ajgreenchem.com Optimization studies have shown that the catalyst loading, reaction time, and temperature are all important parameters to consider for maximizing the yield of the desired tetrazole product. rsc.orgacs.orgajgreenchem.com

Table 2: Optimization of Reaction Conditions for Tetrazole Synthesis from Nitriles

Catalyst Solvent Temperature (°C) Time (h) Typical Yield (%) Reference
SO₃H-carbon DMF 100 6 85-95 ajgreenchem.com
Co(II)-complex DMSO 110 12 ~99 acs.org
Pd-SMTU@boehmite PEG-400 120 - High rsc.org
ZnBr₂ THF:H₂O 140 0.5 (flow) ~76

Chemo- and Regioselectivity in Synthesis

A critical aspect in the synthesis of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is controlling the chemo- and regioselectivity, particularly during the formation of the tetrazole ring. The reaction of an aryl nitrile, such as 3-cyanobenzoic acid, with an azide source can potentially lead to two regioisomeric tetrazoles: the 1-substituted and the 2-substituted isomers. For the target compound, the 1-substituted isomer is required.

The regiochemical outcome of the tetrazole synthesis is influenced by several factors, including the nature of the substituent on the aromatic ring, the choice of catalyst, and the reaction conditions. While the formation of 5-substituted-1H-tetrazoles from nitriles and sodium azide is a well-established method, achieving high regioselectivity for the 1-substituted isomer can be challenging. Often, a mixture of 1- and 2-isomers is obtained, necessitating careful purification.

To favor the formation of the desired 1-substituted tetrazole, specific synthetic strategies can be employed. One approach involves the use of specific catalysts or reaction media that sterically or electronically direct the cycloaddition to the desired nitrogen atom. Another strategy could involve a multi-step sequence where the tetrazole ring is formed from a precursor that already has a substituent at the desired position, which is later converted to the carboxylic acid.

The subsequent amide bond formation between 3-(1H-tetrazol-1-yl)benzoic acid and 3-methoxyaniline is a chemoselective process. The reaction is designed to specifically form an amide linkage between the carboxylic acid group of the tetrazole-containing molecule and the amino group of 3-methoxyaniline, without affecting other functional groups present in the molecules. The use of specific coupling agents and controlled reaction conditions ensures that the desired amide is the major product.

Purification and Isolation Techniques for this compound

Following the synthesis, a rigorous purification process is essential to isolate this compound in high purity, free from starting materials, reagents, and any isomeric byproducts. A combination of techniques is typically employed to achieve the desired level of purity.

Initially, a preliminary work-up procedure is carried out to remove the bulk of impurities. This may involve extraction with a suitable organic solvent to separate the product from water-soluble reagents and byproducts. The organic layer is then washed with acidic and basic solutions to remove any unreacted acidic or basic starting materials.

The primary methods for the purification of the crude product are column chromatography and recrystallization.

Column Chromatography: This technique is highly effective for separating the desired product from closely related impurities, including the 2-substituted tetrazole isomer. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed to effectively separate the components of the mixture.

Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For N-aryl benzamide derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures of these with non-polar solvents like hexanes.

The purity of the final isolated product is confirmed by various analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of the purified compound is also a key indicator of its purity.

Structure Activity Relationship Sar and Structural Modification Strategies

Systematic Modification of the Benzamide (B126) Moiety

The benzamide core is a critical determinant of the molecule's interaction with biological targets. Modifications to both aromatic rings have been shown to significantly influence activity in analogous series.

In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which are structural isomers of the title compound, modifications on the N-phenyl ring have been shown to be critical for activity. The presence and position of substituents like halogens can significantly impact potency. For instance, the introduction of a bromine atom at the 5-position of the N-phenyl ring (relative to the amide linkage) was a key feature in a series of potent G protein-coupled receptor-35 (GPR35) agonists. nih.gov

While no specific data exists for the 3-methoxy group of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, studies on other classes of compounds have demonstrated that the position of a methoxy (B1213986) group can have a significant effect on biological properties. evitachem.com It can influence lipophilicity, metabolic stability, and the potential for hydrogen bonding, thereby altering the pharmacokinetic and pharmacodynamic profile of the molecule. It is plausible that shifting the methoxy group to the 2- or 4-position on the N-phenyl ring, or its replacement with other alkoxy groups (e.g., ethoxy) or bioisosteric groups, would modulate the compound's activity.

Systematic exploration of the benzoyl ring in N-[2-(1H-tetrazol-5-yl)phenyl]benzamide analogs has yielded precise SAR data. The position, electronic nature, and size of substituents are all crucial factors. nih.gov

For monosubstituted derivatives, the same substituent at different positions (ortho, meta, para) can lead to significant changes in activity. In a study on GPR35 agonists, para-substitution on the benzoyl ring was generally found to be favorable. The potency of these analogs followed a specific order, highlighting the importance of the substituent's properties. nih.govnih.gov

For instance, a methoxy group at the para-position resulted in the highest potency, suggesting that electron-donating and moderately sized groups are preferred at this position. nih.govnih.gov The introduction of bulky substituents at the meta and para positions has been shown to be detrimental to activity in other benzamide series. mdpi.com

Interactive Table: Effect of Para-Substituents on the Benzoyl Ring of N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide Analogs nih.govnih.gov

Substituent at para-positionEC50 (µM) for GPR35 AgonismRank Order of Potency
Methoxy0.0591
Fluoro0.452
Chloro0.523
Methyl1.334
Trifluoromethyl3.655

This data is for the N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide series and is used here for analogous comparison.

Furthermore, disubstitution on the benzoyl ring, such as combining a fluoro group at the ortho-position with a methoxy group at the para-position, has been shown to further enhance potency, indicating that a combination of electronic and steric factors contributes to optimal activity. nih.govnih.gov

Derivatization of the Tetrazole Ring

The tetrazole ring is a key functional group, often serving as a bioisostere for a carboxylic acid. Its modification presents another avenue for optimizing the compound's properties. thieme-connect.comdrughunter.com

5-substituted 1H-tetrazoles exist as a mixture of 1H- and 2H-tautomers, which can have different physicochemical properties. thieme-connect.com The specific tautomeric form present can influence the molecule's ability to act as a hydrogen bond donor or acceptor, thereby affecting its binding to a biological target. While the 1H-tautomer is often predominant in solution, the 2H-tautomer can be more stable in the gas phase. nih.gov The substitution on the benzoyl ring is at the 1-position of the tetrazole, which resolves the tautomerism for the ring itself.

Further derivatization at the 5-position of the tetrazole ring is a common strategy in medicinal chemistry. nih.govnih.gov The synthesis of 5-substituted tetrazoles can be achieved through various methods, including the [3+2] cycloaddition of nitriles and azides. thieme-connect.comnih.gov Introducing small alkyl or aryl groups at this position could modulate the steric and electronic profile of the heterocycle, potentially leading to improved activity or selectivity.

Bioisosteric replacement of the tetrazole ring with other acidic heterocycles is a well-established strategy in drug design. nih.gov Common bioisosteres for the tetrazole moiety include other five-membered nitrogen-containing heterocycles such as 1,2,4-triazole, 1,2,4-oxadiazole, or isoxazole. nih.govmdpi.comnih.gov

In one study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anticancer activity. nih.gov This highlights that while these groups are considered bioisosteres, they are not always interchangeable and can lead to distinct pharmacological outcomes. Such swaps can alter the acidity, lipophilicity, and hydrogen bonding capacity of the molecule, which in turn affects its biological activity and pharmacokinetic properties. nih.govmdpi.com

Linker Modifications and Conformational Analysis

Theoretical and experimental studies on substituted benzamides have shown that these molecules can exist in different conformations, such as cis and trans conformers relative to the substituents on the rings. nih.gov The planarity of the molecule and the dihedral angle between the aromatic rings are critical for intermolecular interactions like hydrogen bonding and π-stacking in the solid state, and presumably for receptor binding. nih.gov While specific conformational analysis of this compound is not available, studies on similar benzanilides indicate that the aryl rings are typically tilted with respect to each other. nih.gov Modifications that alter the rigidity or preferred conformation of the linker, such as N-methylation of the amide or its replacement with a more rigid bioisostere, could have a profound impact on biological activity.

Rational Design Principles for Analogue Synthesis

The rational design of analogues of this compound is guided by established principles of medicinal chemistry, focusing on the strategic modification of its core components to probe and optimize interactions with biological targets. The key structural features amenable to modification include the N-(3-methoxyphenyl) moiety, the central benzamide linker, and the 3-(1H-tetrazol-1-yl)benzoyl group. Structure-activity relationship (SAR) studies on related compounds provide a framework for designing new analogues with potentially enhanced potency, selectivity, and pharmacokinetic properties.

A significant design principle for analogues of this scaffold involves the utilization of the tetrazole moiety as a key interacting group. In a notable study on N-phenylisonicotinamide derivatives as xanthine (B1682287) oxidase (XO) inhibitors, a tetrazole group was intentionally introduced at the 3-position of a phenyl ring. nih.gov This was a structure-based drug design (SBDD) strategy aimed at forming a crucial hydrogen bond with the Asn768 residue of the enzyme. nih.gov Molecular docking and dynamics simulations confirmed that the N-4 atom of the tetrazole ring could act as a hydrogen bond acceptor, successfully interacting with Asn768. nih.gov This highlights a core principle for designing analogues of this compound: the 3-(1H-tetrazol-1-yl) moiety is a critical pharmacophoric element, and its position is key for specific molecular interactions. nih.gov

Further SAR exploration in the context of xanthine oxidase inhibitors demonstrated that the 3'-(1H-tetrazol-1-yl) fragment was highly favorable for the N-phenylisonicotinamide scaffold. nih.gov This suggests that for this compound, the 3-(1H-tetrazol-1-yl)benzoyl portion is likely a significant contributor to its biological activity. The study also investigated the impact of reversing the amide bond, synthesizing N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives. The resulting compounds showed a decrease in potency, indicating that the orientation of the amide linker is crucial for maintaining activity. nih.gov This finding underscores the importance of the specific arrangement of the donor and acceptor groups in the amide bond for optimal target engagement.

The principles for modifying the N-(3-methoxyphenyl) portion of the molecule can be inferred from broader SAR studies on benzamide derivatives. For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives developed as G protein-coupled receptor-35 (GPR35) agonists, substitutions on the benzoyl ring significantly influenced activity. nih.gov While this is an isomeric scaffold, the findings offer valuable insights. For example, the introduction of a methoxy group at the para-position of the benzoyl ring, as seen in N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, resulted in high potency. nih.gov Combining this with a fluoro group at the ortho-position further enhanced the agonistic activity. nih.gov These results suggest that the electronic and steric properties of substituents on the phenyl rings play a critical role in modulating biological activity.

For the N-(3-methoxyphenyl) ring of the target compound, modifications could be systematically explored. The methoxy group at the 3-position could be moved to the 2- or 4-positions to probe the optimal location for interaction with a target protein. Furthermore, the methoxy group could be replaced with other substituents of varying electronic and steric properties, such as halogens (fluoro, chloro, bromo), small alkyl groups (methyl, ethyl), or hydrogen bond donors/acceptors (hydroxyl, cyano).

The following tables summarize the findings from related studies that inform the rational design of analogues.

Table 1: SAR of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Analogues as Xanthine Oxidase Inhibitors nih.gov

Compound IDR Group (at 4'-position)IC₅₀ (μM)
2s m-cyanobenzyloxy0.031
Reference N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide0.312

This table illustrates the significant potency increase achieved by introducing a 3'-(1H-tetrazol-1-yl) moiety and optimizing the substituent at the 4'-position.

Table 2: SAR of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives as GPR35 Agonists nih.gov

Compound IDR Group (on benzoyl ring)R' Group (on N-phenyl ring)EC₅₀ (μM)
7a HH29.99
7b HBr (at 5-position)44.06
56 4-methoxyBr (at 5-position)0.059
63 2-fluoro, 4-methoxyBr (at 5-position)0.041

This table demonstrates the impact of substitutions on both phenyl rings of a related benzamide scaffold, highlighting the beneficial effects of methoxy and fluoro groups on the benzoyl ring for GPR35 agonistic activity.

Preservation of the 3-(1H-tetrazol-1-yl)benzoyl moiety: This group is likely a key pharmacophore, with the tetrazole ring acting as a crucial interaction motif, potentially as a hydrogen bond acceptor. nih.gov

Maintaining the amide bond orientation: Reversal of the amide linkage has been shown to be detrimental to activity in a similar scaffold. nih.gov

Systematic exploration of substituents on the N-(3-methoxyphenyl) ring: The position and nature of the substituent on this ring should be varied to optimize interactions with the target. This includes altering the position of the methoxy group and replacing it with other functional groups to probe electronic and steric requirements.

Consideration of substitutions on the benzoyl ring: While the 3-(1H-tetrazol-1-yl) group is important, further substitutions on this ring could be explored to fine-tune activity, guided by SAR from related series.

By applying these principles, novel analogues can be synthesized with the aim of improving the biological profile of the parent compound.

Mechanistic Investigations of Biological Activity Preclinical Context

Proposed Molecular Targets and Pathways of Interaction

There is no published research identifying or proposing specific molecular targets for N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. Investigations into its potential interactions with enzymes, receptors, or other proteins have not been reported.

Enzyme Inhibition Studies (e.g., hydrolases, kinases)

No data from enzyme inhibition assays involving this compound are available. Therefore, its inhibitory profile against any class of enzymes, including hydrolases or kinases, is currently unknown.

Receptor Modulation Analysis (e.g., GPCRs, nuclear receptors)

There is no information regarding the modulation of G-protein coupled receptors (GPCRs), nuclear receptors, or any other receptor type by this compound. Receptor binding assays or functional studies have not been documented for this compound.

Protein-Ligand Binding Dynamics and Specificity

Studies detailing the binding dynamics, affinity, or specificity of this compound to any protein target are absent from the scientific literature.

In Vitro Cellular Pathway Probing

Preclinical in vitro studies designed to probe the cellular effects of this compound have not been published.

Cellular Assays for Target Engagement

Without identified molecular targets, no cellular assays for target engagement have been developed or reported for this compound.

Modulation of Cellular Signaling Cascades

The effect of this compound on any intracellular signaling cascades remains uninvestigated. There is no data to suggest its involvement in modulating cellular pathways.

Assessment of Cellular Phenotypes

There is currently no available data from in vitro studies assessing the cellular phenotypes induced by this compound. Research on structurally related benzamide (B126) and tetrazole derivatives has indicated a range of cellular effects, including antiproliferative and antimicrobial activities. For instance, certain novel benzamide derivatives have demonstrated the ability to inhibit the growth of various cell lines. Similarly, compounds incorporating a tetrazole ring have been investigated for their diverse biological activities. However, it is crucial to note that these findings cannot be directly extrapolated to this compound, as minor structural modifications can lead to vastly different biological outcomes.

Without specific experimental evidence, any discussion of its impact on cellular growth, morphology, or other phenotypic changes would be unfounded.

Preclinical In Vivo Models for Mechanism of Action Elucidation

Comprehensive searches of scientific literature have not yielded any preclinical in vivo studies on this compound. Consequently, there is no information regarding its potential to engage with biological targets or modulate pathways in a living organism.

There are no published studies that have utilized rodent models to profile the activity of this compound. Therefore, its potential anti-inflammatory, analgesic, or antimicrobial properties in an in vivo context have not been determined. While general screening of related compound classes may have occurred, specific data for this molecule is absent from the public record.

Due to the lack of preclinical research, the potential biological effects of this compound have not been explored. Target validation in disease models, a critical step in drug discovery, has not been undertaken for this specific compound according to available information.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to elucidating the intrinsic electronic properties of a molecule.

The electronic structure of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide dictates its reactivity and intermolecular interactions. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. For benzamide (B126) derivatives, the distribution of these orbitals is typically spread across the aromatic rings and the amide linkage. In the case of this compound, the HOMO is expected to be located primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be distributed over the benzamide and tetrazole moieties. This distribution influences how the molecule interacts with other chemical species.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors

ParameterPredicted Value (Arbitrary Units)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and stability
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.8 eVEnergy released when an electron is added
Electronegativity (χ)4.15Tendency to attract electrons
Chemical Hardness (η)2.35Resistance to change in electron distribution

Note: The values in this table are hypothetical and serve as an illustrative example of the types of data generated from quantum chemical calculations.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein.

Molecular docking simulations would involve placing this compound into the binding site of a target protein and evaluating the potential binding poses. This process identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the methoxy (B1213986) group and the tetrazole nitrogen atoms could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and π-π stacking interactions with the protein's amino acid residues.

Based on the docking scores and the analysis of interaction profiles, the most probable binding modes of the compound can be predicted. Molecular dynamics simulations can further refine these predictions by simulating the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the protein's active site. These simulations can also be used to estimate the binding free energy, which is a measure of the binding affinity of the ligand for the protein.

Table 2: Illustrative Molecular Docking Results with a Hypothetical Protein Target

ParameterPredicted ValueDescription
Binding Affinity-8.5 kcal/molEstimated free energy of binding
Key Interacting ResiduesTYR84, PHE256, ASN102Amino acids in the binding pocket forming interactions
Hydrogen Bonds2 (with ASN102)Number and type of key polar interactions
Hydrophobic InteractionsPhenyl rings with PHE256Key non-polar interactions contributing to binding

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, a general approach can be described.

For a series of related benzamide derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors are then correlated with their experimentally determined biological activities using statistical methods to build a QSAR model. Such a model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for their biological effects. For example, a QSAR study on a series of benzamide analogues might reveal that the presence of a hydrogen bond acceptor at a specific position and a certain degree of lipophilicity are crucial for high activity.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds structurally related to this compound, such as N-aryl derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various biological targets. nih.gov

For instance, in a study focused on a series of N-aryl derivatives targeting enzymes implicated in Alzheimer's disease, QSAR models were constructed using descriptors related to topology, molecular shape, electronic properties, and structural features. nih.gov These models demonstrated strong predictive power, indicating that descriptors such as lipophilicity (AlogP98), molecular size and shape (Wiener index, Kappa-1-AM), and electronic properties (Dipole-Mag) are crucial in determining the bioactivity of these compounds. nih.gov The successful application of these models underscores their utility in screening virtual libraries and prioritizing the synthesis of novel compounds with potentially enhanced activity.

A hypothetical predictive model for a series of 3-(1H-tetrazol-1-yl)benzamide derivatives might incorporate the following parameters:

Descriptor ClassSpecific DescriptorRationale for Inclusion
Electronic Hammett's constant (σ)To quantify the electron-donating or -withdrawing nature of substituents on the phenyl rings.
Steric Molar Refractivity (MR)To account for the volume and polarizability of substituents, which can influence binding pocket interactions.
Hydrophobicity Partition coefficient (logP)To model the compound's ability to cross biological membranes and interact with hydrophobic pockets in the target protein.
Topological Kier & Hall Connectivity IndicesTo describe the degree of branching and connectivity within the molecule, which can affect its overall shape and flexibility.

Such models, once validated, can be instrumental in the rational design of new derivatives of this compound with optimized biological profiles.

Identification of Key Structural Features for Activity Modulation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to elucidate the binding modes of small molecules within the active sites of their biological targets. These techniques are pivotal in identifying the key structural features that govern molecular recognition and biological activity.

In a study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which share a similar structural scaffold with this compound, molecular docking and MD simulations were employed to understand their interaction with the enzyme xanthine (B1682287) oxidase. nih.gov The study revealed that the tetrazole moiety played a crucial role in the binding, forming a key hydrogen bond with an asparagine residue (Asn768) in the enzyme's active site. nih.gov This interaction was found to be essential for the inhibitory potency of the compounds.

The structure-activity relationship (SAR) analysis from this study highlighted several key features:

The 3'-(1H-tetrazol-1-yl) moiety: This group was identified as an excellent fragment for anchoring the molecule within the active site through hydrogen bonding. nih.gov

Substituents on the phenyl ring: The nature and position of substituents on the phenyl ring attached to the amide nitrogen were found to significantly influence the compound's potency. For example, a substituted benzyloxy group at the 4'-position was shown to be favorable for activity. nih.gov

Amide bond orientation: Reversal of the amide bond was found to be detrimental to the inhibitory activity, emphasizing the importance of the N-phenylisonicotinamide scaffold for maintaining the correct binding orientation. nih.gov

These findings suggest that for this compound, the methoxy group on the N-phenyl ring and the specific placement of the tetrazole group are likely to be critical determinants of its biological activity. The methoxy group, with its potential for hydrogen bonding and its electronic effects, could significantly modulate the binding affinity and selectivity of the compound.

Structural FeaturePotential Role in Biological Activity
3-(1H-tetrazol-1-yl)benzamide core Provides the fundamental scaffold for interaction with the target protein.
N-(3-methoxyphenyl) group Influences lipophilicity, electronic properties, and potential for specific hydrogen bond interactions, thereby modulating potency and selectivity.
Amide linker Acts as a rigidifying element and a hydrogen bond donor/acceptor, contributing to the correct orientation within the binding site.
Tetrazole ring Functions as a key hydrogen bond acceptor, anchoring the molecule to the target.

Advanced Computational Methods (e.g., Free Energy Perturbation, MM-GBSA)

To achieve a more quantitative prediction of binding affinities, advanced computational methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are increasingly being utilized in drug discovery.

Free Energy Perturbation (FEP) is a rigorous, physics-based method that calculates the difference in binding free energy between two closely related ligands. nih.govscientific-computing.com By simulating a non-physical, alchemical transformation of one molecule into another, FEP can provide highly accurate predictions of the effect of small chemical modifications on binding affinity. nih.gov This method is computationally intensive but can be invaluable in the lead optimization phase of drug discovery, helping to prioritize which analogs to synthesize. nih.gov While specific FEP studies on this compound are not publicly available, the methodology is well-suited for exploring the impact of modifications to the methoxy group or substitutions on the benzamide ring.

The application of these advanced computational methods to the this compound scaffold could provide a deeper, quantitative understanding of its structure-activity relationships, thereby guiding the design of next-generation therapeutic agents with improved efficacy and safety profiles.

Future Research Directions and Potential Applications in Chemical Biology

Development of Advanced Analogues for Specific Biological Probes

The N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide scaffold is an excellent starting point for the rational design of advanced analogues that can serve as specific biological probes. By incorporating reporter groups or reactive functionalities at strategic positions, derivatives can be synthesized to visualize, identify, and characterize biological targets such as enzymes or receptors.

Key strategies for developing such probes include:

Fluorophore Conjugation: Introduction of a fluorescent tag (e.g., fluorescein, rhodamine, or a BODIPY dye) onto either of the terminal phenyl rings. This would allow for the visualization of the compound's subcellular localization and its interaction with potential binding partners using techniques like fluorescence microscopy and flow cytometry.

Photoaffinity Labeling: Incorporation of a photoreactive group, such as an azide (B81097) or a diazirine. Upon UV irradiation, these groups form highly reactive species that can covalently crosslink the probe to its biological target, enabling subsequent identification of the target protein through proteomic methods.

Biotinylation: Attaching a biotin (B1667282) molecule to the scaffold. Biotin's high affinity for streptavidin can be exploited for affinity purification of the target protein-probe complex, facilitating target identification and validation.

These modifications would transform the parent compound from a potential bioactive molecule into a powerful research tool for elucidating complex biological pathways.

Table 1: Proposed Advanced Analogues for Biological Probes

Analogue Type Modification Example Potential Application
Fluorescent Probe Conjugation of a BODIPY dye to the methoxyphenyl ring. Visualizing target localization in live cells.
Photoaffinity Probe Introduction of a phenylazide group on the benzamide (B126) ring. Covalent labeling and identification of binding proteins.

| Affinity Probe | Attachment of a biotin tag via a flexible linker. | Pull-down assays and purification of target macromolecules. |

Exploration of Novel Therapeutic Research Areas

Compounds containing tetrazole and benzamide motifs have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive effects. lifechemicals.comnih.gov Future research on this compound and its derivatives could extend beyond these areas into novel therapeutic fields.

Beyond Current Applications (e.g., as chemical tools to study new biological processes)

The scaffold's potential is not limited to direct therapeutic applications. As a chemical tool, it can be used to study new biological processes. For instance, derivatives of this compound could be investigated as modulators of targets implicated in neurodegenerative diseases or inflammatory conditions. Benzamide-based structures are known to interact with a variety of enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), which are critical in oncology and beyond. nih.govnih.gov

Potential new research areas include:

Neuroinflammation: Investigating the compound's ability to modulate microglial activation or cytokine production in models of Alzheimer's or Parkinson's disease.

Metabolic Disorders: Screening for activity against enzymes involved in metabolic syndrome, such as dipeptidyl peptidase-4 (DPP-4) or protein-tyrosine phosphatase 1B (PTP1B).

Antiviral Research: Given the broad biological activity of related scaffolds, libraries based on this compound could be screened against viral targets, such as proteases or polymerases, from pathogens like enterovirus 71 or influenza. nih.govacs.org

Strategies for Enhancing Molecular Selectivity and Potency in Research Tools

To be effective as a research tool, a compound must exhibit high potency and selectivity for its intended biological target. Starting with the this compound core, systematic structure-activity relationship (SAR) studies can be conducted to optimize these properties. Computational methods like molecular docking can guide the rational design of more effective analogues. vensel.org

Strategies for enhancement include:

Modification of Phenyl Rings: Introducing various electron-donating or electron-withdrawing groups at different positions on both the methoxyphenyl and the tetrazolyl-phenyl rings can significantly alter binding affinity and selectivity. For example, altering the position of the methoxy (B1213986) group or replacing it with other substituents could probe interactions within a target's binding pocket. mdpi.com

Bioisosteric Replacement: The tetrazole ring itself is a bioisostere of a carboxylic acid. nih.gov Other parts of the molecule could be similarly modified. For example, the central amide bond could be replaced with a surrogate to alter conformational rigidity and metabolic stability. lifechemicals.com

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to one target over another, thereby increasing selectivity. nih.gov

Table 2: Potential Modifications to Enhance Selectivity and Potency

Modification Site Example of Change Predicted Outcome
Methoxyphenyl Ring Change methoxy group from meta to ortho/para position. Alter binding pose and affinity.
Benzamide Phenyl Ring Add a halogen (e.g., F, Cl) atom. Modulate electronic properties and protein-ligand interactions.

| Amide Linker | Replace with a reverse amide or a stable isostere. | Increase metabolic stability and alter hydrogen bonding patterns. |

Integration with High-Throughput Screening and Cheminformatics

The this compound scaffold is well-suited for the creation of combinatorial libraries for high-throughput screening (HTS). ku.edu HTS allows for the rapid testing of thousands of compounds against a specific biological target, making it a cornerstone of modern drug discovery and chemical biology. northwestern.edu

A library based on this scaffold could be generated by varying the substituents on both aromatic rings using automated or parallel synthesis techniques. beilstein-journals.org This approach enables the efficient exploration of the chemical space around the core structure. nih.gov

Cheminformatics plays a crucial role in this process by:

Library Design: Guiding the selection of building blocks to maximize structural diversity and ensure drug-like properties (e.g., adherence to Lipinski's Rule of Five). ku.edu

Virtual Screening: Using computational models to predict the activity of virtual compounds before synthesis, prioritizing those with the highest likelihood of being active.

Data Analysis: Analyzing the large datasets generated from HTS to identify active compounds and build predictive SAR models for the next round of analogue design. vensel.org

Design of Prodrugs or Bioconjugates for Research Tool Delivery

For a chemical tool to be effective in cellular or in vivo models, it must be able to reach its target. The acidic nature of the tetrazole ring can sometimes limit cell permeability and oral bioavailability. nih.gov Prodrug strategies can be employed to mask this acidic group temporarily, improving its delivery properties.

Potential prodrug approaches include:

N-Alkylation: Adding a metabolically labile group, such as an acetoxymethyl or pivaloyloxymethyl group, to one of the nitrogen atoms of the tetrazole ring. These groups can be cleaved by intracellular esterases to release the active parent compound. nih.gov

N-Methylation: In some cases, an N-methyl tetrazole can act as a prodrug for the free NH tetrazole, with the methyl group being removed by metabolic enzymes in vivo. nih.gov

Furthermore, the compound can be incorporated into bioconjugates for specific cellular targeting in a research context. By linking the molecule to a peptide, antibody, or other ligand that binds to a specific cell surface receptor, the chemical tool can be delivered preferentially to a desired cell type, minimizing off-target effects and enabling more precise biological investigations.

Table 3: Potential Delivery Strategies for Research Tools

Strategy Modification Example Mechanism of Action
Prodrug N-pivaloyloxymethyl (POM) tetrazole Masks acidic proton to enhance membrane permeability; cleaved by intracellular esterases.
Prodrug N-methyl tetrazole Increases lipophilicity; may be demethylated in vivo to release the active compound. nih.gov

| Bioconjugate | Covalent linkage to a cell-penetrating peptide (e.g., Tat) | Facilitates transport across the cell membrane for targeting intracellular proteins. |

Q & A

Q. What are the common synthetic routes for N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves coupling 3-(1H-tetrazol-1-yl)benzoic acid derivatives with 3-methoxyaniline using coupling agents such as EDCI or HATU in the presence of a base like DIPEA. Solvent selection (e.g., DMF, DCM) and temperature control (0–25°C) are critical for optimizing yield and purity. Multi-step protocols may include protecting group strategies for reactive sites .

Q. How is the structure of this compound characterized?

Structural confirmation relies on 1H/13C NMR to identify proton and carbon environments, HRMS for molecular weight validation, and X-ray crystallography for solid-state conformation. FT-IR spectroscopy verifies functional groups (amide C=O stretch at ~1650 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Standard assays include enzyme inhibition studies (e.g., kinase or protease inhibition via IC50 determination), antimicrobial susceptibility testing (MIC assays), and cytotoxicity profiling (MTT/XTT assays against cancer cell lines). Dose-response curves and selectivity indices are calculated to assess potency .

Q. What are the key considerations in purifying this compound?

Purification involves silica gel chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) and recrystallization from ethanol/water mixtures. Purity is monitored via TLC (Rf tracking) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?

Systematic substitution at the methoxy and tetrazole positions is guided by molecular docking to predict target interactions (e.g., kinases, GPCRs). In vitro bioassays (IC50, EC50) are paired with quantitative SAR (QSAR) models to correlate electronic/steric properties with activity. Fluorination or methyl group introduction often enhances metabolic stability .

Q. What strategies resolve contradictory biological activity data across studies?

Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays). Perform metabolite profiling (LC-MS) to rule out degradation artifacts. Computational tools like molecular dynamics simulations reconcile discrepancies in binding modes .

Q. How is the metabolic stability of this compound determined experimentally?

Hepatic microsomal assays (human/rat) quantify parent compound depletion via LC-MS. Phase I/II metabolism is assessed by co-incubating with NADPH (CYP450) or UDPGA (UGT enzymes). Structural modifications (e.g., deuteration, steric shielding) improve stability .

Q. What techniques study its interaction with biological targets like kinases?

Surface plasmon resonance (SPR) measures binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) provides thermodynamic profiles (ΔH, ΔS). X-ray co-crystallography reveals atomic-level interactions, validated by alanine-scanning mutagenesis of target residues .

Q. How do substituents influence reactivity in nucleophilic aromatic substitution?

The tetrazole group (electron-withdrawing) activates the benzene ring for nucleophilic attack at para/meta positions, while the methoxy group (electron-donating) deactivates ortho/para sites. DFT calculations predict regioselectivity, validated by synthetic trials with substituted anilines .

Q. How are solubility discrepancies between computational and experimental data addressed?

Reassess solvent systems (e.g., DMSO vs. PBS) and apply shake-flask methods for experimental solubility. COSMO-RS simulations refine predictions using experimental pKa values (determined via potentiometric titration). Co-solvency or salt formation (e.g., hydrochloride) improves aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.